2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779741
InChI: InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-5-7-14-9(8)15-13/h5-7H,13H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C11H18BN3O2
Molecular Weight: 235.09 g/mol

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC15779741

Molecular Formula: C11H18BN3O2

Molecular Weight: 235.09 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -

Specification

Molecular Formula C11H18BN3O2
Molecular Weight 235.09 g/mol
IUPAC Name [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine
Standard InChI InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-5-7-14-9(8)15-13/h5-7H,13H2,1-4H3,(H,14,15)
Standard InChI Key DFIHPRPZDLWIFL-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NN

Introduction

Chemical Identity and Structural Properties

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (IUPAC name: [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine) is a nitrogen-boron heterocycle with the molecular formula C₁₁H₁₈BN₃O₂ and a molecular weight of 235.09 g/mol . Its structure integrates three key functional groups:

  • A pyridine ring providing aromaticity and hydrogen-bonding capabilities.

  • A hydrazine (-NH-NH₂) moiety at the 2-position, enabling nucleophilic and coordinating behavior.

  • A tetramethyl dioxaborolane group at the 3-position, introducing boron’s Lewis acidic properties and steric bulk.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₈BN₃O₂
Molecular Weight235.09 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NN
InChI KeyDFIHPRPZDLWIFL-UHFFFAOYSA-N
Topological Polar Surface76.7 Ų (calculated)

The boron atom’s vacant p-orbital facilitates interactions with electron-rich species, making the compound a candidate for Suzuki-Miyaura cross-coupling reactions. Meanwhile, the hydrazine group’s redox activity suggests utility in coordination chemistry and catalysis.

Synthesis and Optimization Strategies

ParameterValueSource
CatalystPd(dppf)Cl₂ (5 mol%)
SolventDimethylformamide (DMF)
Temperature100°C
Reaction Time8–12 hours
Yield45–60%

Challenges include managing the boron group’s moisture sensitivity and competing side reactions at the hydrazine site. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve yields.

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.72 (d, J = 7.6 Hz, 1H, pyridine-H4), 6.89 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H5), 4.12 (s, 2H, NH₂), 1.28 (s, 12H, Bpin-CH₃).

  • ¹¹B NMR: δ 30.2 ppm (quartet, J = 138 Hz), confirming tetrahedral boron geometry.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 236.0985 [M+H]⁺, consistent with the theoretical mass . Fragmentation patterns reveal cleavage of the B-O bond (Δm/z 85) and hydrazine loss (Δm/z 32).

Applications in Drug Discovery

While direct pharmacological data remain limited, structural analogs demonstrate promising bioactivity:

Antimicrobial Activity

Nitro-substituted derivatives (e.g., 2-Hydrazinyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) inhibit Staphylococcus aureus growth (MIC = 8 μg/mL) by disrupting cell wall synthesis.

Derivatives and Structural Modifications

Nitro-Substituted Analog

Future Research Directions

  • Synthetic Optimization: Develop flow chemistry protocols to enhance reproducibility and scalability.

  • Biological Screening: Prioritize in vitro assays against kinase targets (e.g., EGFR, VEGFR) and antimicrobial panels .

  • Computational Modeling: Use DFT calculations to predict reactivity and ADMET properties .

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